molecular formula C15H25NO4 B1422690 1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol CAS No. 109791-18-6

1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol

Cat. No. B1422690
M. Wt: 283.36 g/mol
InChI Key: AIGGWEPYIOOYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol” is not well-documented in the available literature . It’s possible that it could be synthesized through a series of organic reactions, but without specific information, it’s difficult to provide a detailed synthesis analysis .

Scientific Research Applications

1. Chiral Separation Techniques

1-[(1-Methylethyl)amino]-3-phenoxy-2-propanol and related compounds have been studied for their enantioseparation using pH-zone-refining countercurrent chromatography. This technique allows for the separation of enantiomers with high purity and recovery, highlighting its importance in the separation of optical isomers in pharmaceutical compounds (Lv et al., 2018).

2. Metabolic Studies

Research into the metabolic pathways of similar compounds, such as metoprolol, involves asymmetric synthesis and determination of absolute configurations of diastereoisomers. This contributes to understanding the stereoselective metabolic processes of these compounds (Shetty & Nelson, 1988).

3. Stereoselective Separation for Beta-adrenergic Blocking Agents

Studies have shown the successful stereoselective separation of β-adrenergic blocking agents, including compounds similar to 1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol, by countercurrent chromatography. This research is significant for isolating optical isomers in pharmaceutical research (Lv et al., 2017).

4. Synthesis and Evaluation in Drug Development

The compound and its derivatives have been explored in drug development, such as in the design and synthesis of novel uterine relaxants. This research involves evaluating the biological activity of these compounds in vitro and in vivo, contributing to the development of new therapeutic agents (Viswanathan et al., 2005).

5. Study of Allosteric Modifiers of Hemoglobin

Research on derivatives of 1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol has contributed to understanding allosteric modifiers of hemoglobin. These studies focus on designing and synthesizing compounds that can influence hemoglobin's oxygen affinity, which has implications for clinical and biological applications (Randad et al., 1991).

properties

IUPAC Name

1-[4-(2-hydroxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGGWEPYIOOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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